2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chloro group at the 2-position, an ethyl(methyl)amino group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl(methyl)amine to form the desired ethyl(methyl)amino group at the 6-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the carboxylic acid group can be reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the chloro and ethyl(methyl)amino groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but lacks the chloro and ethyl(methyl)amino groups.
Uniqueness
2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid is unique due to the presence of the chloro and ethyl(methyl)amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in specific chemical reactions and interact with biological targets in unique ways.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-12(2)8-5-6(9(13)14)4-7(10)11-8/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
IZAXWIMLZLZBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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